5-Bromo-2-methoxy-3-pyridinamine hydrochloride
Overview
Description
5-Bromo-2-methoxy-3-pyridinamine hydrochloride is a chemical compound with the molecular formula C6H8BrClN2O and a molecular weight of 239.49752 . It is also known by its IUPAC name, 5-bromo-2-methoxypyridin-3-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BrN2O.ClH/c1-10-6-5(8)2-4(7)3-9-6;/h2-3H,8H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 239.5 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Antiviral Activity
In the realm of medicinal chemistry, derivatives of pyrimidines, which can be synthesized from compounds related to "5-Bromo-2-methoxy-3-pyridinamine hydrochloride," have been explored for their antiviral properties. Hocková et al. (2003) synthesized 5-substituted-2,4-diaminopyrimidines with significant antiretroviral activity, demonstrating the potential of these compounds in combating retrovirus replication in cell cultures, highlighting their relevance in HIV research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Photocatalytic Applications
"this compound" and its analogs have been utilized in the synthesis of compounds with promising photocatalytic applications. Öncül, Öztürk, and Pişkin (2021) synthesized zinc(II) phthalocyanine derivatives with benzenesulfonamide substituents, exhibiting properties suitable for photocatalytic applications. These findings indicate the compound’s utility in environmental applications, such as degradation of pollutants or in solar energy conversion (Öncül, Öztürk, & Pişkin, 2021).
Heterocyclic Synthesis
The versatility of "this compound" extends into the synthesis of heterocyclic compounds, as demonstrated by Martins (2002). This research outlines the regiospecific allylic bromination and further applications of these brominated compounds in creating heterocycles, underlining the compound's significance in synthetic organic chemistry (Martins, 2002).
Pharmaceutical Research
In pharmaceutical research, derivatives of "this compound" have been synthesized and evaluated for various biological activities. Zhou et al. (2015) synthesized enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, exploring their stereochemistry and antitumor activities, thus highlighting the compound's potential in developing new therapeutic agents (Zhou, Li, Yan, Du, Sun, & Sun, 2015).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
Properties
IUPAC Name |
5-bromo-2-methoxypyridin-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.ClH/c1-10-6-5(8)2-4(7)3-9-6;/h2-3H,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPRWKXCKPIHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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